An In-depth Technical Guide to (2R)-2,3-Dihydroxypropanoic Acid: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to (2R)-2,3-Dihydroxypropanoic Acid: Chemical Properties, Structure, and Biological Significance
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological relevance of (2R)-2,3-dihydroxypropanoic acid, also known as D-glyceric acid. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visual diagrams to facilitate a deeper understanding of this significant biomolecule.
Chemical Properties and Structure
(2R)-2,3-dihydroxypropanoic acid is a naturally occurring three-carbon sugar acid.[1][2] It is the D-enantiomer of glyceric acid and plays a role as a fundamental metabolite in various organisms.[3]
Nomenclature and Identification
-
IUPAC Name : (2R)-2,3-dihydroxypropanoic acid[4]
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Synonyms : D-Glyceric acid, (R)-Glyceric acid, D-glycerate, (-)-D-Glyceric acid[5]
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CAS Number : 6000-40-4[5]
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InChI Key : RBNPOMFGQQGHHO-UWTATZPHSA-N[4]
Physicochemical Properties
A summary of the key physicochemical properties of (2R)-2,3-dihydroxypropanoic acid is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 106.08 g/mol | [5] |
| Appearance | Colorless syrup | [6] |
| Melting Point | <25 °C | [6] |
| Boiling Point | 532.9 °C at 760 mmHg (Predicted) | [5] |
| pKa | 3.42 ± 0.11 (Predicted) | [5] |
| Water Solubility | 1000.0 mg/mL | |
| Density | 1.2 g/cm³ (Predicted) | [5] |
| LogP | -1.57580 | [5] |
| Hydrogen Bond Donor Count | 3 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 2 | [5] |
Chemical Structure
(2R)-2,3-dihydroxypropanoic acid is a chiral molecule with a stereocenter at the C2 position. Its structure consists of a three-carbon chain with a carboxylic acid group at one end, and hydroxyl groups attached to the second and third carbons.
Caption: 2D structure of (2R)-2,3-dihydroxypropanoic acid.
Experimental Protocols
This section outlines detailed methodologies for the synthesis, purification, and analysis of (2R)-2,3-dihydroxypropanoic acid, compiled from various literature sources.
Asymmetric Synthesis from Glycerol (Enzymatic Method)
This protocol describes a two-step enzymatic reaction for the asymmetric synthesis of D-glyceric acid from glycerol.[7][8]
Materials:
-
Glycerol
-
FAD-dependent alditol oxidase (AldO) from Streptomyces coelicolor A3(2) (wild-type or engineered for higher activity)[7]
-
Catalase
-
Potassium phosphate buffer (pH 7.0)
-
Reaction vessel with temperature and pH control
-
HPLC system for monitoring the reaction
Procedure:
-
Prepare a reaction mixture containing glycerol in potassium phosphate buffer.
-
Add the FAD-dependent alditol oxidase to the reaction mixture. The enzyme catalyzes the oxidation of glycerol to glyceraldehyde.
-
In the same pot, the alditol oxidase further catalyzes the oxidation of glyceraldehyde to D-glyceric acid.
-
Add catalase to the reaction mixture to decompose the hydrogen peroxide byproduct, which can inhibit the oxidase.
-
Maintain the reaction at a controlled temperature (e.g., 30°C) and pH.
-
Monitor the conversion of glycerol and the formation of D-glyceric acid periodically by taking samples and analyzing them via HPLC.
-
Upon completion of the reaction, the enzyme can be removed by ultrafiltration or other protein separation techniques. The resulting solution contains D-glyceric acid.
Purification by Chiral Resolution of DL-Glyceric Acid
This protocol describes a general method for the resolution of a racemic mixture of DL-glyceric acid to obtain the (2R)-enantiomer.[9][10]
Materials:
-
Racemic DL-glyceric acid
-
Enantiomerically pure chiral resolving agent (e.g., a chiral amine like (+)-brucine or (R)-1-phenylethylamine)
-
Suitable solvent (e.g., ethanol, methanol, or water)
-
Filtration apparatus
-
Acid and base for salt formation and subsequent liberation of the free acid
Procedure:
-
Dissolve the racemic DL-glyceric acid in a suitable solvent.
-
Add an equimolar amount of the chiral resolving agent to the solution. This will form a mixture of diastereomeric salts.
-
Allow the solution to stand, or cool it, to induce crystallization. One of the diastereomeric salts will be less soluble and will crystallize out of the solution preferentially.
-
Separate the crystallized diastereomeric salt by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
To recover the (2R)-2,3-dihydroxypropanoic acid, dissolve the purified diastereomeric salt in water and add an acid (e.g., HCl) to protonate the glycerate and precipitate the chiral resolving agent as its salt.
-
Alternatively, if a chiral base was used, adding a strong base (e.g., NaOH) will liberate the free amine, which can be extracted, leaving the sodium salt of the desired glyceric acid enantiomer in the aqueous phase.
-
The aqueous solution containing the enantiomerically enriched glyceric acid can then be further purified, for example, by ion-exchange chromatography.
Quantitative Analysis by HPLC
This protocol outlines a method for the quantitative analysis of (2R)-2,3-dihydroxypropanoic acid using High-Performance Liquid Chromatography (HPLC).[11][12][13]
Instrumentation:
-
HPLC system equipped with a UV detector or a Refractive Index (RI) detector.
-
Ion-exchange column (e.g., Aminex HPX-87C).
Reagents:
-
(2R)-2,3-dihydroxypropanoic acid standard
-
Sulfuric acid (for mobile phase)
-
Ultrapure water
Chromatographic Conditions:
-
Column: Aminex HPX-87C (300 mm × 7.8 mm)
-
Detector: UV at 210 nm or RI detector[11]
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of (2R)-2,3-dihydroxypropanoic acid of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the sample containing (2R)-2,3-dihydroxypropanoic acid with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of (2R)-2,3-dihydroxypropanoic acid in the samples by interpolating their peak areas on the calibration curve.
Biological Significance and Pathways
(2R)-2,3-dihydroxypropanoic acid is an important intermediate in several metabolic pathways. Its accumulation is associated with the rare genetic disorder, D-glyceric aciduria. Recent studies also suggest a role for this molecule in cellular signaling.
Metabolic Pathway and D-Glyceric Aciduria
D-glyceric acid is involved in the catabolism of serine and fructose.[14] In the metabolic disorder D-glyceric aciduria, a deficiency in the enzyme D-glycerate kinase prevents the phosphorylation of D-glyceric acid to 2-phosphoglycerate, a key intermediate in glycolysis.[15] This leads to an accumulation of D-glyceric acid in the body.[16]
Caption: D-Glyceric acid metabolism and the enzymatic block in D-glyceric aciduria.
Role as a Signaling Molecule
Recent research suggests that (2R)-2,3-dihydroxypropanoic acid may act as a signaling molecule that activates mitochondrial metabolism.[17][18] Studies have shown that administration of D-glyceric acid can lead to an upregulation of mitochondrial function and a reduction in low-grade inflammation in aging humans.[1] The proposed mechanism involves an increase in intracellular D-glyceric acid concentration, which is hypothesized to trigger a cascade of signals indicating a need for more ATP, thereby stimulating mitochondrial activity.[19]
Caption: Logical workflow of the proposed signaling function of D-glyceric acid.
References
- 1. Promising discovery: D-glyceric acid activates cellular mitochondria and reduces low-grade inflammation in aging humans | EurekAlert! [eurekalert.org]
- 2. acs.org [acs.org]
- 3. (2R)-2,3-Dihydroxypropanoic acid | 473-81-4 | Benchchem [benchchem.com]
- 4. mzCloud – 2R 2 3 Dihydroxypropanoic acid [mzcloud.org]
- 5. (2R)-2,3-Dihydroxypropanoic acid|lookchem [lookchem.com]
- 6. Glyceric acid - Wikipedia [en.wikipedia.org]
- 7. Asymmetric synthesis of D-glyceric acid by an alditol oxidase and directed evolution for enhanced oxidative activity towards glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. D-Glyceric acidemia - Wikipedia [en.wikipedia.org]
- 17. Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50–60-Year-Old Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50-60-Year-Old Healthy Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
